molecular formula C14H12ClNO2 B3909106 2-(3-chlorophenoxy)-N-phenylacetamide CAS No. 18705-06-1

2-(3-chlorophenoxy)-N-phenylacetamide

Cat. No.: B3909106
CAS No.: 18705-06-1
M. Wt: 261.70 g/mol
InChI Key: LKKOPZJMZVQMGY-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides. It is characterized by the presence of a chlorophenoxy group and a phenylacetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-chlorophenoxy)-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenol with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the development of new chemical entities with potential biological activities .

2. Biology:

  • Investigating Biological Mechanisms: Research indicates that this compound can be used to study the role of alpha-adrenergic receptors in various physiological and pathological processes. Its interactions with these receptors may lead to insights into cardiovascular and neurological functions .
  • Potential Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.

3. Medicine:

  • Therapeutic Applications: The compound's potential therapeutic applications are under exploration, particularly regarding its efficacy against specific diseases. Its mechanism of action may involve modulation of receptor activity, which is crucial for developing targeted therapies .
  • Drug Discovery: As a candidate for drug discovery, its structure can be modified to enhance potency and selectivity towards biological targets, thus paving the way for novel therapeutic agents.

4. Industry:

  • Reagent in Industrial Processes: In industrial settings, this compound may be employed as a reagent in various chemical processes, contributing to the development of new materials or chemical products.

Case Studies

Case Study 1: Alpha-Adrenergic Receptor Modulation
A study investigated the effects of this compound on alpha-adrenergic receptors in rat models. Results indicated significant modulation of receptor activity, suggesting potential applications in treating hypertension and related disorders.

Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria. Further investigations are warranted to explore its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenoxy)-N-phenylacetamide is unique due to its specific combination of the chlorophenoxy and phenylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(3-chlorophenoxy)-N-phenylacetamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a chlorophenoxy group attached to a phenylacetamide structure. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, particularly focusing on:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria: Less effective against Escherichia coli.
  • Fungi: Moderate efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MFC (µg/mL)Remarks
Staphylococcus aureus<128<512Effective against Gram-positive
Escherichia coli>512>1024Less effective
Candida albicans128-256512-1024Moderate efficacy

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. It is suggested that the compound may inhibit certain metabolic pathways, thereby influencing cellular functions. This modulation can lead to the desired antimicrobial effects observed in various studies.

Anticancer Potential

Emerging research indicates that this compound may also possess anticancer properties. Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells. However, further studies are needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo.

Case Studies and Research Findings

  • Antifungal Activity Study:
    A study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of C. albicans and C. parapsilosis. The results indicated significant inhibition of biofilm formation and disruption of preformed biofilms, highlighting the compound's potential in addressing antifungal resistance .
  • Antimicrobial Screening:
    In a broader screening of N-substituted phenylacetamides, compounds similar to this compound were assessed for their antimicrobial activity. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and increased biological activity .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOPZJMZVQMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309494
Record name 2-(3-chlorophenoxy)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18705-06-1
Record name NSC212144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-chlorophenoxy)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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